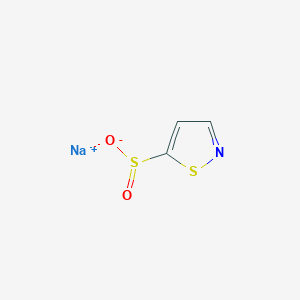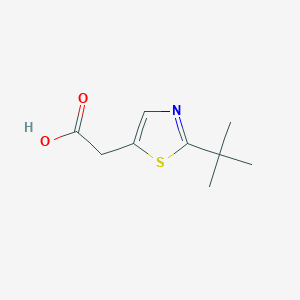![molecular formula C8H6ClNO3S B12966207 Benzo[d]oxazol-2-ylmethanesulfonyl chloride](/img/structure/B12966207.png)
Benzo[d]oxazol-2-ylmethanesulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[d]oxazol-2-ylmethanesulfonyl chloride is a chemical compound with the molecular formula C8H6ClNO3S. It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzo[d]oxazol-2-ylmethanesulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of benzo[d]oxazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product’s purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions
Benzo[d]oxazol-2-ylmethanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, reacting this compound with an amine can yield a sulfonamide derivative .
Wissenschaftliche Forschungsanwendungen
Benzo[d]oxazol-2-ylmethanesulfonyl chloride has several scientific research applications:
Wirkmechanismus
The mechanism of action of benzo[d]oxazol-2-ylmethanesulfonyl chloride involves its ability to react with nucleophiles, forming covalent bonds with target molecules. This reactivity is due to the presence of the sulfonyl chloride group, which is highly electrophilic. The compound can interact with various molecular targets, including enzymes and proteins, potentially inhibiting their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[d]oxazole: A parent compound with similar structural features but lacking the sulfonyl chloride group.
Benzo[d]thiazol-2-ylmethanesulfonyl chloride: A sulfur-containing analogue with similar reactivity.
Uniqueness
Benzo[d]oxazol-2-ylmethanesulfonyl chloride is unique due to its specific combination of the benzoxazole ring and the sulfonyl chloride group. This combination imparts distinct chemical properties, making it a valuable reagent in organic synthesis and a potential candidate for pharmaceutical development .
Eigenschaften
Molekularformel |
C8H6ClNO3S |
|---|---|
Molekulargewicht |
231.66 g/mol |
IUPAC-Name |
1,3-benzoxazol-2-ylmethanesulfonyl chloride |
InChI |
InChI=1S/C8H6ClNO3S/c9-14(11,12)5-8-10-6-3-1-2-4-7(6)13-8/h1-4H,5H2 |
InChI-Schlüssel |
ZTVJEUHWCUCFJE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(O2)CS(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Bromo-6,7-dichlorobenzo[d]thiazole](/img/structure/B12966139.png)











